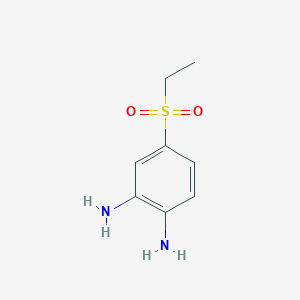

4-(Ethylsulfonyl)benzene-1,2-diamine

Overview

Description

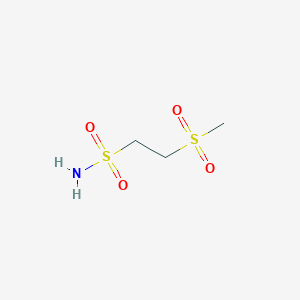

“4-(Ethylsulfonyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C8H12N2O2S . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 sulfone .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring with two amine groups (NH2) and one ethylsulfonyl group (C2H5SO2) attached . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 200.26 . It is a powder at room temperature .Scientific Research Applications

Electrochemical Synthesis

4-(Ethylsulfonyl)benzene-1,2-diamine derivatives have been synthesized through electrochemical processes. A notable example is the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives using anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture. This method avoids toxic and hazardous reagents, providing a safer and more environmentally friendly approach to synthesis (Sharafi-kolkeshvandi et al., 2016).

Polyimide Synthesis

In the field of polymer science, this compound derivatives play a crucial role. They are used in the synthesis of aromatic polyimides, which are known for their excellent thermal stability and solubility properties. These polyimides are synthesized using various diamine monomers and have applications in high-performance materials due to their inherent viscosities and amorphous nature (Pal et al., 2005).

Proton Exchange Membranes

Sulfonated polyimides, synthesized from sulfonated diamines, show promise as proton exchange membranes (PEMs) in fuel cells. Novel composite PEMs made from these sulfonated polyimides and protic ionic liquids demonstrate significantly increased conductivity, making them suitable for high-temperature fuel cell applications (Chen et al., 2015).

Fluorescence Sensing

Derivatives of this compound are utilized in the development of water-soluble sulfonato-Salen-type ligands. These ligands exhibit strong UV/Vis-absorption and fluorescence, making them useful as selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).

Solid-State Self-Assembly

In crystal engineering, this compound derivatives facilitate the solid-state self-assembly of complex structures. This includes the formation of stoichiometric complexes with other diamines, contributing to the study of hydrogen bonding and molecular interactions in solid-state chemistry (Liu et al., 2002).

Safety and Hazards

The safety information for “4-(Ethylsulfonyl)benzene-1,2-diamine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye and skin irritation . Precautionary measures include avoiding breathing mist or vapor, avoiding release to the environment, and wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name |

4-ethylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCUHLAJCDQEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

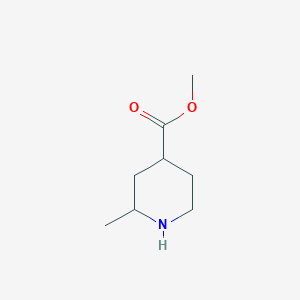

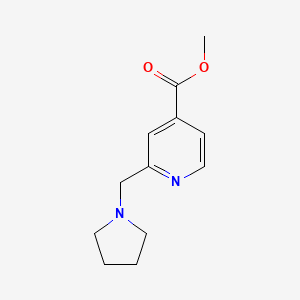

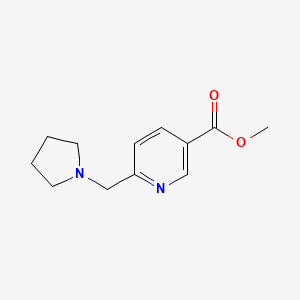

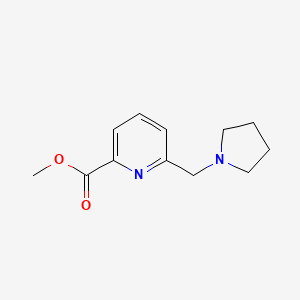

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3225672.png)

![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)

![5,6,7,9-Tetrahydro-Pyrido[3,4-C]Azepine-4,8-Dicarboxylic Acid 8-Tert-Butyl Ester](/img/structure/B3225680.png)

![15-Oxo-3,11,14-triaza-dispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid 3-benzyl ester 11-tert-butyl ester](/img/structure/B3225687.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)

![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)